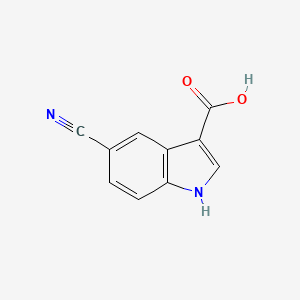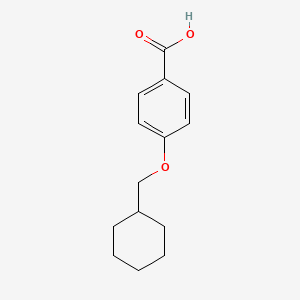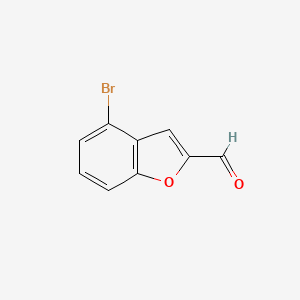
Cyclohexyl(cyclopentyl)methanone
Overview
Description
Cyclohexyl(cyclopentyl)methanone is an organic compound with the molecular formula C12H20O. It features a cyclohexyl group and a cyclopentyl group attached to a central carbonyl group, making it a cycloalkyl ketone. This compound is not commonly found in nature and is typically synthesized for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One common method for synthesizing cyclohexyl(cyclopentyl)methanone involves the Friedel-Crafts acylation of cyclopentane with cyclohexanoyl chloride using a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another potential synthetic route is the reaction between cyclopentylmagnesium bromide and cyclohexanecarboxaldehyde.
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound, as it is primarily used for research purposes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexyl(cyclopentyl)methanone can undergo oxidation reactions, typically forming carboxylic acids or other oxidized products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the cycloalkyl groups can be modified or replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules due to its unique structure.
Materials Science: The presence of cyclic structures makes it a potential building block for materials with specific properties.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action for cyclohexyl(cyclopentyl)methanone is not well-documented. as a ketone, it can participate in various chemical reactions involving the carbonyl group. The molecular targets and pathways would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanone: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethanone: Similar in structure but lacks the cyclohexyl group.
Cyclohexylphenylmethanone: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
Cyclohexyl(cyclopentyl)methanone is unique due to the presence of both cyclohexyl and cyclopentyl groups attached to a central carbonyl group. This dual cyclic structure imparts specific chemical properties and potential reactivity that are distinct from other similar compounds.
Properties
IUPAC Name |
cyclohexyl(cyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKYZKPNVAXWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)
![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3379812.png)






![4-[1-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3379875.png)
